

An In-depth Technical Guide to 1,4-Diazepan-5-one

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Compound of Interest

Compound Name: 1,4-Diazepan-5-one

Cat. No.: B1224613

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **1,4-diazepan-5-one**, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, chemical properties, and spectroscopic data, with a focus on providing actionable information for laboratory work.

Core Concepts: Structure and Properties

1,4-Diazepan-5-one, also known as homopiperazinone, is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. Its chemical formula is $C_5H_{10}N_2O$, and it has a molecular weight of 114.15 g/mol. The core structure is a saturated diazepine ring, which is a key scaffold in a variety of biologically active molecules.

Property	Value
Molecular Formula	$C_5H_{10}N_2O$
Molecular Weight	114.15 g/mol
CAS Number	34376-54-0

Synthesis of 1,4-Diazepan-5-one and Derivatives

The synthesis of the **1,4-diazepan-5-one** core and its derivatives has been approached through several synthetic strategies. While a definitive, modern, high-yield protocol for the unsubstituted parent compound is not extensively documented in readily available literature, classical and derivative-focused syntheses provide valuable insights.

One of the foundational methods for creating the related tetramethyl derivative involves a Schmidt rearrangement of triacetonamine oxime. Although this method was reported to produce the amide in poor yield, it demonstrates a potential ring-expansion strategy.

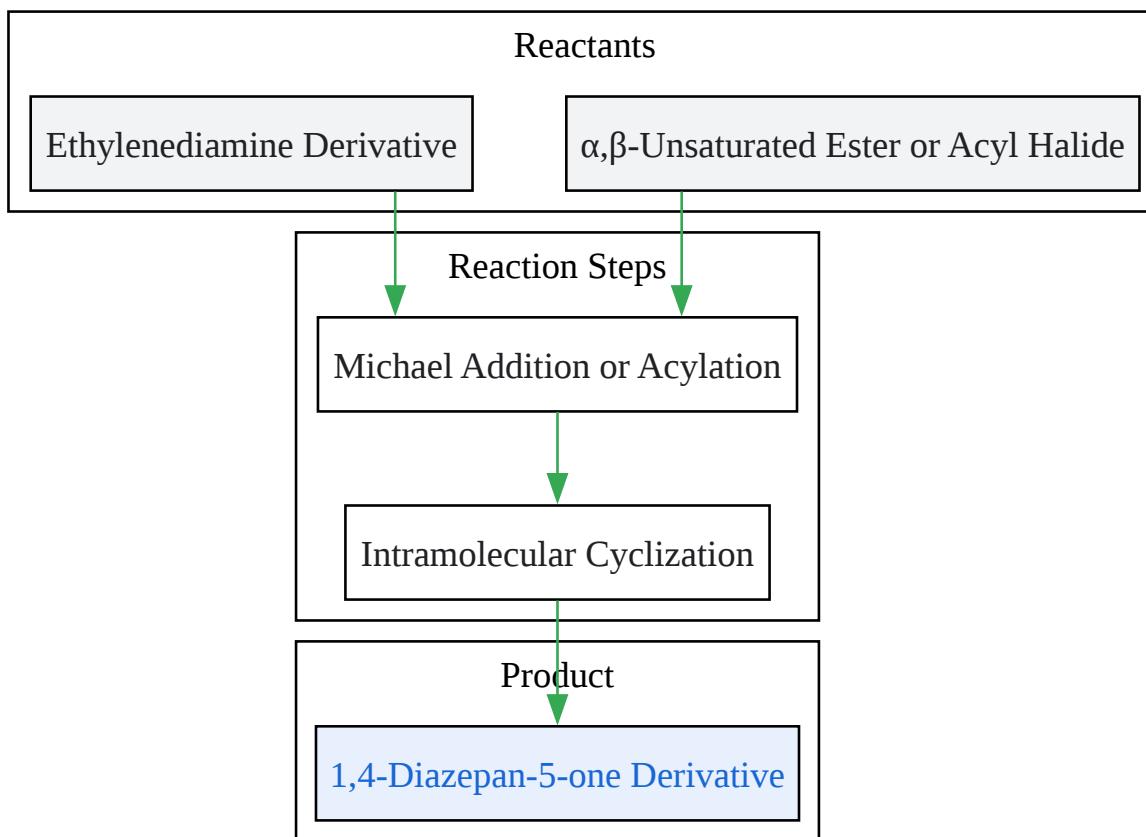
A more common and versatile approach involves the cyclization of linear precursors. For instance, the synthesis of N-substituted **1,4-diazepan-5-ones** can be achieved through the reaction of N-alkylisatoic anhydrides with N-alkylaminoacetaldehyde dialkyl acetals.

A general and efficient protocol for preparing more complex hexahydrodibenzo[b,e][[1](#)
[2](#)]diazepin-1-one derivatives involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol. This highlights a condensation and cyclization strategy.

For the synthesis of substituted 1,4-diazepines in general, an efficient procedure utilizes the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids as catalysts. This method has been shown to produce high yields in short reaction times.

A plausible and direct route to the unsubstituted **1,4-diazepan-5-one** would involve the intramolecular cyclization of an ester of N-(2-aminoethyl)-β-alanine. This could be achieved by heating the ester, potentially with a base or acid catalyst, to facilitate the amide bond formation and ring closure. Another potential route is the Michael addition of ethylenediamine to an acrylic acid ester, followed by cyclization.

Below is a generalized workflow for the synthesis of **1,4-diazepan-5-one** derivatives, which could be adapted for the parent compound.



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Caption: Generalized synthetic workflow for **1,4-diazepan-5-one** derivatives.

Experimental Protocols for Derivatives

While a specific protocol for the parent **1,4-diazepan-5-one** is not readily available, the following protocols for derivatives illustrate common laboratory procedures.

Synthesis of t-3,t-6-dimethyl-r-2,c-7-diphenyl-**1,4-diazepan-5-one**[1]

- Starting Material: Dry, powdered t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one hydrochloride.
- Procedure: The hydrochloride starting material is added in portions to cold (5°C) concentrated sulfuric acid and stirred for 5 minutes. The mixture is then poured into crushed ice and basified with a saturated sodium hydroxide solution. The resulting white solid is

collected, washed with water, and dried. Recrystallization from a dichloromethane and petroleum ether mixture yields the final product.

- Yield: 74.83%

Synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1][2]diazepin-1-ones

- Starting Materials: Appropriate 3-((2-aminophenyl)amino)cyclohexen-2-en-1-one and arylglyoxal hydrate.
- Procedure: A mixture of the enamine and arylglyoxal (1 mmol each) in 10 mL of isopropanol is heated at reflux with stirring until a precipitate forms (10-25 minutes). The precipitate is filtered, washed twice with benzene, and recrystallized to give the product.

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted **1,4-diazepan-5-one** is not widely published. However, data for its derivatives and the closely related class of benzodiazepines, such as diazepam, can provide valuable reference points.

General Spectroscopic Features to Expect for **1,4-Diazepan-5-one**:

- ^1H NMR: Signals corresponding to the methylene protons of the diazepine ring would be expected in the aliphatic region (typically 2.0-4.0 ppm). The presence of two distinct nitrogen environments would likely lead to complex splitting patterns for the adjacent protons. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
- ^{13}C NMR: A carbonyl carbon signal would be expected in the downfield region (around 170-180 ppm). The methylene carbons of the ring would appear in the aliphatic region (typically 30-60 ppm).
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be a key feature, typically appearing around $1650\text{-}1680\text{ cm}^{-1}$. N-H stretching vibrations would be observed in the region of $3200\text{-}3400\text{ cm}^{-1}$.

- Mass Spectrometry: The molecular ion peak (M^+) would be expected at $m/z = 114$. Fragmentation patterns would likely involve the loss of CO and cleavage of the diazepine ring.

Spectroscopic Data for a Derivative (Diazepam - a Benzodiazepine):

Spectroscopic Data for Diazepam
($C_{16}H_{13}ClN_2O$)

1H NMR

Signals are observed for the methyl group, the methylene group of the diazepine ring, and the aromatic protons.

^{13}C NMR

Shows signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon.

IR (KBr, cm^{-1})

1685 (C=O), 1605 (C=N), 1490 (aromatic C=C), 580 (C-Cl).

Mass Spectrum (m/z)

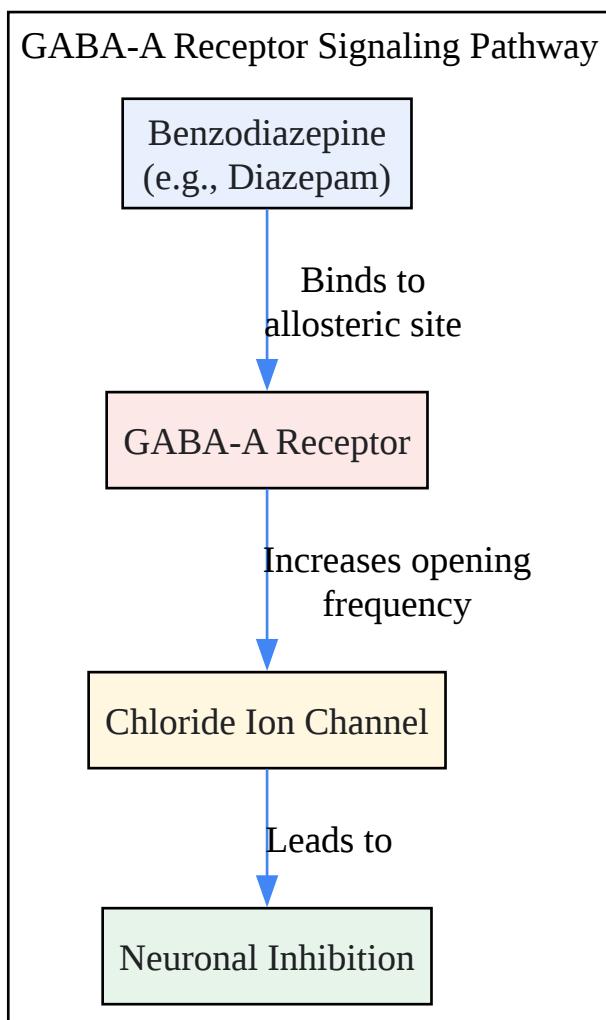
Key fragments are observed that correspond to the cleavage of the diazepine ring.

Biological Significance and Signaling Pathways

The 1,4-diazepine and benzodiazepine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[\[2\]](#)[\[3\]](#)[\[4\]](#) These activities include:

- Antipsychotic
- Anxiolytic
- Anticonvulsant
- Anthelmintic
- Antibacterial and Antifungal
- Anticancer

The primary mechanism of action for many benzodiazepine drugs, such as diazepam, involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increase in the frequency of chloride ion channel opening, resulting in neuronal inhibition and the characteristic sedative, anxiolytic, and anticonvulsant effects.



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Caption: Simplified signaling pathway for benzodiazepines at the GABA-A receptor.

While the specific biological activities and signaling pathways of the unsubstituted **1,4-diazepan-5-one** are not well-documented, its structural similarity to these well-known pharmacophores suggests it could serve as a valuable starting point for the development of new therapeutic agents. Further research is needed to explore its pharmacological profile.

Conclusion

1,4-Diazepan-5-one represents a core heterocyclic structure with significant potential for drug discovery. While detailed synthetic and characterization data for the parent compound are limited in the public domain, the wealth of information available for its derivatives provides a strong foundation for further research. The synthetic methodologies and spectroscopic data presented in this guide offer a starting point for researchers and scientists to explore the chemistry and biological activity of this promising scaffold. Future work should focus on developing a robust and high-yield synthesis for the unsubstituted **1,4-diazepan-5-one** and thoroughly characterizing its physicochemical and pharmacological properties.

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